

Application Notes and Protocols: A947, a Selective SMARCA2 Degradar

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Compound of Interest

Compound Name: A947

Cat. No.: B12403837

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Introduction

A947 is a potent and selective proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein.[1][2][3] As a key component of the SWI/SNF chromatin remodeling complex, SMARCA2 plays a crucial role in regulating gene expression. In cancers with mutations in the homologous SMARCA4 gene, tumor cells often exhibit a dependency on SMARCA2 for survival, making it a compelling therapeutic target.[4][5]

A947 leverages the cell's natural protein disposal system by forming a ternary complex between SMARCA2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[2][3] These application notes provide detailed protocols for the preparation, storage, and experimental use of **A947**.

Physicochemical and Biological Properties

A summary of the key quantitative data for **A947** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Binding Affinity (Kd)		
SMARCA2 Bromodomain	93 nM	[1]
SMARCA4 Bromodomain	65 nM	[1]
Degradation Potency (DC50)		
SMARCA2 in SW1573 cells	39 pM	[1][6]
SMARCA4 in SW1573 cells	1.1 nM	[6]
In Vitro Activity		
Mean IC50 (SMARCA4-mutant NSCLC cells)	7 nM	[6]
Mean IC50 (SMARCA4 wild-type cells)	86 nM	[6]
In Vivo Administration	40 mg/kg (intravenous)	[1][2]

Solution Preparation and Storage

Proper preparation and storage of **A947** solutions are critical for maintaining its stability and activity.

Materials Required:

- **A947** solid powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile, nuclease-free microcentrifuge tubes or vials
- Calibrated pipettes and sterile, filtered pipette tips

Storage Conditions:

Form	Storage Temperature	Shelf Life
Solid Powder	-20°C	3 years[2]
In Solvent (DMSO)	-80°C	1 year[2]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

- **Equilibrate:** Allow the vial of solid **A947** and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
- **Weighing:** Accurately weigh the desired amount of **A947** powder in a sterile microcentrifuge tube.
- **Solvent Addition:** Add the appropriate volume of anhydrous DMSO to the **A947** powder to achieve a final concentration of 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of **A947** (Molecular Weight: 1121.4 g/mol), you would add approximately 89.17 µL of DMSO.
- **Dissolution:** Vortex the solution gently until the **A947** is completely dissolved. Sonication can be used if necessary to aid dissolution.
- **Aliquoting:** Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- **Storage:** Store the aliquots at -80°C.[2]

Experimental Protocols

In Vitro Cell-Based Assay for SMARCA2 Degradation

This protocol describes a general method for treating cells with **A947** to assess the degradation of SMARCA2.

Materials Required:

- Cancer cell line of interest (e.g., SW1573, a SMARCA4-mutant non-small cell lung cancer line)

- Complete cell culture medium
- **A947** stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels, transfer apparatus, and western blot reagents
- Primary antibodies against SMARCA2 and a loading control (e.g., GAPDH, β -actin)
- Secondary antibodies conjugated to HRP or a fluorescent dye

Protocol:

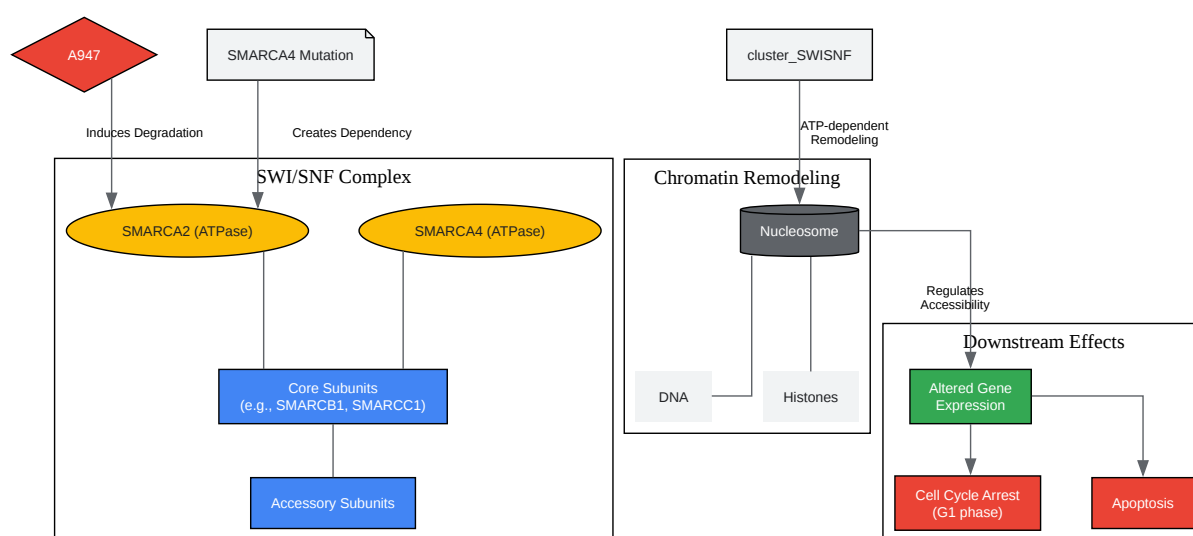
- Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
- Cell Culture: Culture the cells overnight to allow for attachment and recovery.
- **A947** Treatment:
 - Prepare serial dilutions of **A947** from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from picomolar to micromolar).
 - Include a vehicle control (DMSO) at the same final concentration as the highest **A947** concentration used.
 - Remove the old medium from the cells and replace it with the medium containing the different concentrations of **A947** or vehicle control.
- Incubation: Incubate the cells for the desired time period (e.g., 18-24 hours) to allow for **A947**-mediated degradation of SMARCA2.

- Cell Lysis:
 - Wash the cells once with ice-cold PBS.
 - Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet the cell debris.
- Protein Quantification:
 - Collect the supernatant and determine the protein concentration using a standard protein assay.
- Western Blot Analysis:
 - Normalize the protein concentrations of all samples.
 - Prepare the samples for SDS-PAGE by adding loading buffer and boiling.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
 - Block the membrane and probe with primary antibodies against SMARCA2 and a loading control.
 - Wash the membrane and incubate with the appropriate secondary antibody.
 - Visualize the protein bands using a suitable detection method (e.g., chemiluminescence or fluorescence).
 - Quantify the band intensities to determine the extent of SMARCA2 degradation relative to the vehicle control.

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the mechanism of action of **A947** and the role of SMARCA2 within the SWI/SNF signaling pathway.

Figure 1: Mechanism of action of **A947** as a PROTAC.



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Figure 2: Role of SMARCA2 in the SWI/SNF pathway and effects of **A947**.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. A947 | selective SMARCA2 PROTAC | Anticancer | SMARCA4 | TargetMol [targetmol.com]
- 3. A947 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
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